N-(4-chloro-2-fluorophenyl)-4-(3,4-dichlorobenzyl)piperazine-1-carboxamide
Description
N-(4-chloro-2-fluorophenyl)-4-(3,4-dichlorobenzyl)piperazine-1-carboxamide is a piperazine-based carboxamide derivative characterized by a 4-chloro-2-fluorophenyl group on the carboxamide nitrogen and a 3,4-dichlorobenzyl substituent on the piperazine ring.
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-4-[(3,4-dichlorophenyl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl3FN3O/c19-13-2-4-17(16(22)10-13)23-18(26)25-7-5-24(6-8-25)11-12-1-3-14(20)15(21)9-12/h1-4,9-10H,5-8,11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFIHDSFWNMJDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=C(C=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-fluorophenyl)-4-(3,4-dichlorobenzyl)piperazine-1-carboxamide is a synthetic compound belonging to the piperazine class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The compound can be synthesized through a reaction between 4-chloro-2-fluoroaniline and 3,4-dichlorobenzyl isocyanate. The reaction typically occurs in solvents such as dichloromethane or toluene under controlled conditions to yield the desired piperazine derivative. The synthesis process may involve various steps, including protection and deprotection of functional groups to enhance yield and purity .
Antimicrobial Properties
Several studies have investigated the antimicrobial potential of piperazine derivatives, including this compound. The compound has shown promising activity against various bacterial strains. For instance, in vitro assays demonstrated that derivatives with similar piperazine structures exhibited effective inhibition against Gram-positive and Gram-negative bacteria, suggesting a potential role in developing new antimicrobial agents .
Anticancer Activity
Research indicates that piperazine derivatives can exhibit cytotoxic effects on cancer cell lines. The compound's structural features may enhance its interaction with specific molecular targets involved in cancer cell proliferation. For example, studies have reported that related compounds showed significant inhibition of cancer cell growth in vitro, with IC50 values indicating effective concentrations at which cell viability is reduced .
The mechanism by which this compound exerts its biological effects may involve interactions with various enzymes and receptors. The presence of halogen substituents (chlorine and fluorine) is believed to enhance binding affinity to biological targets, potentially modulating signaling pathways involved in cell growth and apoptosis .
Case Studies
- Antimicrobial Efficacy : In a study assessing the antimicrobial activity of similar piperazine derivatives, it was found that certain compounds displayed an EC50 value as low as 3.8 μM against specific pathogens . This suggests that this compound may possess comparable or enhanced activity.
- Cytotoxicity Against Cancer Cells : A comparative analysis involving related piperazine compounds revealed varying degrees of cytotoxicity against L929 fibroblast cells. For instance, some derivatives showed complete cell death at concentrations above 50 µM, indicating the potential for selective targeting of cancer cells while sparing normal cells .
Data Tables
| Property | Value/Description |
|---|---|
| Molecular Formula | C18H17Cl3F2N2O |
| Synthesis Method | Reaction of 4-chloro-2-fluoroaniline with 3,4-dichlorobenzyl isocyanate |
| Antimicrobial EC50 | ~3.8 μM (related compounds) |
| Cytotoxicity IC50 (L929 cells) | Varies; significant effects noted at concentrations >50 µM |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The target compound’s structural analogs differ primarily in substituent positions and functional groups on the phenyl rings. Key comparisons include:
Table 1: Comparative Analysis of Piperazine-Carboxamide Derivatives
Key Observations :
- Substituent Position : The 4-chloro-2-fluoro substitution on the phenyl ring in the target compound may enhance steric and electronic effects compared to 2-chloro (A4) or 4-chloro (A6) analogs. Fluorine’s electronegativity could influence binding interactions in receptor targets .
- Benzyl vs. Benzoyl Groups: The 3,4-dichlorobenzyl group in the target compound differs from the 3,4-dichlorobenzoyl group in ZM6 ().
Pharmacological Implications
Dopamine Receptor Selectivity
highlights that piperazine-carboxamides with dichlorophenyl substituents exhibit high selectivity for dopamine D3 receptors (D3R) over D2 receptors (D2R). For example:
- Compound 8j (N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamide) showed D3R Ki = 2.6 nM with >1,000-fold selectivity over D2R .
- Amide Linker Criticality: Removal of the carboxamide carbonyl group reduced D3R affinity by >100-fold, emphasizing its role in receptor interaction.
TRPV1 and Serotonin Receptor Interactions
- CPIPC analogs () demonstrated partial agonism at TRPV1 channels, indicating that piperazine-carboxamides may modulate ion channels. Substituents on the carboxamide phenyl ring (e.g., indazole vs. chlorophenyl) dictate target specificity .
- p-MPPI/p-MPPF () antagonized 5-HT1A receptors, suggesting structural similarities (piperazine-carboxamide core) enable cross-reactivity with serotonin receptors .
Structural and Conformational Analysis
- Piperazine Ring Conformation: notes that the piperazine ring adopts a chair conformation in N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide, which is conserved across analogs. This conformation likely stabilizes interactions with hydrophobic receptor pockets .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(4-chloro-2-fluorophenyl)-4-(3,4-dichlorobenzyl)piperazine-1-carboxamide?
- Methodology :
- Coupling reactions : Use carbodiimide-based coupling agents (e.g., EDCI) to form the carboxamide bond. For example, react 3,4-dichlorobenzylamine with a pre-synthesized piperazine-carboxylic acid derivative in anhydrous pyridine .
- Piperazine functionalization : Introduce the 3,4-dichlorobenzyl group via nucleophilic substitution or reductive amination under inert conditions (e.g., N₂ atmosphere) .
- Purification : Employ column chromatography (e.g., silica gel, 10% methanol/ammonium hydroxide) and recrystallization (ethanol/water mixtures) to isolate the compound. Confirm purity via HPLC and melting point analysis (expected range: 214–264°C for similar derivatives) .
Q. How is the compound characterized structurally?
- Analytical techniques :
- X-ray crystallography : Resolve the piperazine chair conformation and substituent geometry (e.g., bond angles, dihedral angles). Compare with structurally related N-(4-chlorophenyl)-4-methylpiperazine-1-carboxamide (Acta Cryst. E67, o2574) .
- NMR spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for dichlorobenzyl groups) .
- Mass spectrometry : Validate molecular weight (e.g., HRMS for C₁₉H₁₆Cl₃FN₃O, expected m/z ≈ 446.0) .
Q. What preliminary biological assays are used to screen its activity?
- In vitro screening :
- Receptor binding : Perform competitive radioligand assays (e.g., dopamine D2/D3 receptors using [³H]spiperone) to assess affinity (Kᵢ values). Prioritize D3R selectivity via chimeric receptor studies .
- Enzyme inhibition : Test against CYP51 (sterol biosynthesis enzyme) and CYP5122A1 (Leishmania target) using recombinant enzymes and fluorometric assays (IC₅₀ determination) .
- Cytotoxicity : Evaluate against L. donovani promastigotes and J774 macrophages (EC₅₀ via MTT assays) .
Advanced Research Questions
Q. How does the carboxamide linker influence receptor selectivity (e.g., dopamine D3 vs. D2)?
- Key findings :
- Removal of the carbonyl group reduces D3R affinity by >100-fold while minimally affecting D2R binding, indicating hydrogen bonding between the carboxamide and D3R’s E2 loop is critical .
- Experimental design :
- Synthesize analogs with modified linkers (e.g., amine, ester).
- Compare binding affinities (Kᵢ) using HEK-293 cells expressing human D2/D3 receptors.
- Conduct molecular dynamics simulations to map interactions with the E2 loop .
Q. What structural modifications enhance CYP5122A1 inhibition while maintaining selectivity over CYP51?
- SAR insights :
- Pyridyl vs. imidazole substitution : Replacing the 4-pyridyl group with imidazole (e.g., compound 18p ) improves CYP5122A1 selectivity (4-fold) but reduces antiparasitic activity .
- Optimization strategy :
- Introduce bulky substituents (e.g., 3,5-bis(trifluoromethyl)benzyl) on the phenyl ring to enhance steric interactions with CYP5122A1’s active site .
- Validate via co-crystallization or docking studies using homology models of Leishmania enzymes.
Q. How do halogen substituents impact pharmacokinetic properties?
- Metabolic stability :
- Fluorine at the 2-position of the phenyl ring reduces oxidative metabolism (CYP450-mediated) due to electron-withdrawing effects.
- Chlorine at 3,4-positions increases lipophilicity (logP ~3.5), potentially improving blood-brain barrier penetration .
- Experimental validation :
- Perform microsomal stability assays (human/rat liver microsomes).
- Measure logD (octanol/water) and plasma protein binding (equilibrium dialysis) .
Q. What strategies resolve contradictory data in receptor binding vs. functional activity?
- Bias signaling assays : Test compound effects on cAMP inhibition vs. β-arrestin recruitment (BRET assays).
- Allosteric modulation : Determine if the compound acts as a negative allosteric modulator using Schild analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
